molecular formula C20H15ClN2O3S B509081 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol CAS No. 591242-70-5

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol

Cat. No.: B509081
CAS No.: 591242-70-5
M. Wt: 398.9g/mol
InChI Key: CZVJDJNGXBOBKM-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a benzisothiazole ring with a dioxido substituent, and a phenol group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzisothiazole ring, followed by the introduction of the chlorophenyl group and the phenol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares a similar phenol structure but with different substituents.

    Dimethyl 2,6-pyridinedicarboxylate: Contains a pyridine ring with carboxylate groups, differing in its core structure.

Uniqueness

What sets 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol apart is its unique combination of functional groups and the presence of the benzisothiazole ring with a dioxido substituent

Biological Activity

The compound 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol , also known by its CAS number 591242-70-5, has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antimicrobial applications. This article delves into the compound's biological activity based on diverse sources, including in vitro studies, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN2O3SC_{20}H_{15}ClN_{2}O_{3}S, and it features a complex structure that includes a chlorophenyl group and a benzisothiazole moiety. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular Weight388.85 g/mol
CAS Number591242-70-5
Hazard InformationIrritant

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzisothiazole derivatives. For instance, a related study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compounds exhibited IC50 values as low as 2.32 µg/mL for the most potent derivatives .

The mechanism through which these compounds exert their anticancer effects typically involves:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed, indicating that these compounds promote apoptotic pathways in cancer cells .
  • Cell Cycle Arrest : Specific compounds caused cell cycle arrest at the S and G2/M phases, disrupting normal cell division processes .

Antimicrobial Activity

In addition to its anticancer properties, the compound's structural analogs have shown promising antimicrobial activity. Research indicates that derivatives containing benzisoselenazole structures possess significant antifungal properties against strains like Candida albicans and Saccharomyces cerevisiae. While specific data on the chlorophenyl-benzisothiazole derivative's antimicrobial activity is limited, its structural similarity suggests potential efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:

  • Substituent Variations : Changes in substituents on the benzene rings can significantly affect potency. For example, introducing electron-donating or withdrawing groups can enhance or diminish activity against cancer cells .
  • Linker Modifications : The type of linker connecting the benzene ring to the benzisothiazole moiety can also impact biological effectiveness.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various derivatives found that modifications to the piperazine or piperidine rings significantly increased antitumor potency. For instance, a compound with a furoyl moiety exhibited an IC50 value of 3.21 µg/mL against MCF-7 cells .
  • In Vivo Studies : Animal model studies indicated that certain derivatives could selectively target tumor cells without affecting normal tissues, demonstrating their potential for therapeutic use in oncology .

Properties

IUPAC Name

2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c21-15-9-11-16(12-10-15)23(13-14-5-1-3-7-18(14)24)20-17-6-2-4-8-19(17)27(25,26)22-20/h1-12,24H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVJDJNGXBOBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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